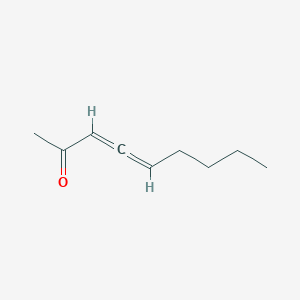

3,4-Nonadien-2-one

Description

Structure

3D Structure

Properties

CAS No. |

118893-64-4 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

InChI |

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h6,8H,3-5H2,1-2H3 |

InChI Key |

NLCNACWBDXXDHO-UHFFFAOYSA-N |

SMILES |

CCCCC=C=CC(=O)C |

Canonical SMILES |

CCCCC=C=CC(=O)C |

Synonyms |

3,4-Nonadien-2-one (9CI) |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Transformations of 3,4 Nonadien 2 One and Analogs

Fundamental Reaction Pathways

The unique arrangement of functional groups in 3,4-nonadien-2-one and related allenic ketones dictates their reactivity, making them valuable intermediates in organic synthesis.

Electrophilic and Nucleophilic Additions (e.g., Dienone-Dianion Derivatives)

Allenic ketones, such as this compound, are susceptible to both electrophilic and nucleophilic attacks. The electron-rich double bonds of the allene (B1206475) can react with electrophiles, while the electrophilic carbon of the carbonyl group and the β-carbon of the conjugated system are targets for nucleophiles. byjus.comscispace.com

Nucleophilic conjugate addition, also known as 1,4-nucleophilic addition, is a key reaction for α,β-unsaturated carbonyl compounds, a class to which allenic ketones can be considered vinylogous counterparts. wikipedia.org In this type of reaction, a nucleophile attacks the β-carbon of the conjugated system. wikipedia.org For instance, the reaction of 1,2-allenic ketones with diethyl malonate in the presence of a potassium carbonate catalyst leads to polyfunctionalized β,γ-unsaturated enones. nih.gov The substitution pattern on the allene group can influence the regioselectivity of the addition. nih.gov

The formation of dienone-dianion derivatives represents another facet of the reactivity of these compounds. While specific examples for this compound are not detailed, the generation of such intermediates from related enones is a known strategy in organic synthesis, allowing for subsequent reactions with electrophiles. nih.gov

Oxidation Reactions (e.g., Air Oxidation)

The oxidation of allenic ketones can be achieved through various methods. For example, 1,2-allenyl ketones can be prepared from the corresponding 2,3-allenylic alcohols using molecular oxygen from the air as the oxidant, catalyzed by a copper(I) chloride system with mixed ligands like 1,10-phenanthroline (B135089) and bipyridine. nih.gov This suggests that the allenic ketone structure itself is relatively stable to these specific aerobic oxidation conditions, which target the alcohol precursor. nih.govresearchgate.net

The oxidation of α,β-unsaturated ketones, a related class of compounds, is a significant process in atmospheric chemistry, primarily initiated by hydroxyl radicals during the daytime. copernicus.org This process can impact the formation of atmospheric ozone and secondary organic aerosols. copernicus.org While the direct air oxidation of this compound is not extensively documented in this context, the reactivity of similar unsaturated systems suggests its potential to participate in atmospheric oxidation processes.

Reduction Mechanisms (e.g., Hydride Reductions)

The carbonyl group of this compound and its analogs can be readily reduced. Common reducing agents include complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comsaskoer.ca These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which, after an acidic or basic workup, results in the corresponding alcohol. youtube.comsaskoer.ca

For example, the reduction of (3E,5E)-3,5-nonadien-2-one, a conjugated isomer of this compound, with Hantzsch ester (HEH) and silica (B1680970) gel yields a mixture of the corresponding saturated ketone and alcohol. oup.com This indicates that depending on the reducing agent and conditions, either the carbonyl group or the carbon-carbon double bonds can be reduced. The choice of reducing agent is crucial; NaBH₄ is a milder reducing agent that typically reduces aldehydes and ketones, while LiAlH₄ is more reactive and can also reduce esters, carboxylic acids, and other functional groups. saskoer.camdpi.com

Isomerization and Rearrangement Dynamics

The structural framework of this compound allows for dynamic transformations, including isomerizations and rearrangements, which can be triggered by various catalysts.

Acid-Catalyzed Structural Rearrangements (e.g., Solanone (B154384) Rearrangements)

Acid-catalyzed rearrangements are a common feature in the chemistry of unsaturated ketones. kyushu-u.ac.jpresearchgate.net While specific solanone rearrangements from this compound are not explicitly detailed in the provided context, the broader class of acid-catalyzed rearrangements of related structures is well-established. For instance, the rearrangement of tropone (B1200060) endoperoxides to 8-oxabicyclo[3.2.1]octane derivatives can be facilitated by acid. kyushu-u.ac.jp In some cases, these rearrangements can be part of a cascade of reactions. researchgate.net The biosynthesis of certain natural products, such as solanidane (B3343774) glycoalkaloids in potatoes, involves enzyme-catalyzed ring-rearrangement reactions. core.ac.uknih.gov

Geometrical Isomerization Studies

Geometrical isomerization is a phenomenon observed in compounds with double bonds, including this compound and its isomers. Research has shown that this compound can be isomerized into its more stable conjugated isomer, (3E,5E)-nona-3,5-dien-2-one. This transformation can be catalyzed by transition metal complexes, such as those containing iridium. researchgate.net Specifically, both 4-nonyn-2-one and this compound, when treated with an iridium catalyst, yield (3E,5E)-nona-3,5-dien-2-one, suggesting that the allenone is a likely intermediate in the isomerization of the ynone. researchgate.net

The study of nonadiene (B8540087) isomers is also relevant in the context of food chemistry, as they can be formed during the autoxidation of oils and contribute to their flavor profiles. researchgate.net

Cyclization and Cascade Reactions

The unique structural motif of this compound, featuring a conjugated diene-allene system, makes it a versatile substrate for various cyclization and cascade reactions. These transformations allow for the rapid construction of complex molecular architectures, including polycyclic and heterocyclic frameworks.

Electrocyclic Processes (e.g., Diene-Allene Cyclizations)

Electrocyclic reactions are a class of pericyclic reactions involving the intramolecular formation of a σ-bond between the termini of a conjugated π-system. uniurb.it In the context of this compound and its analogs (allenyl vinyl ketones), the most prominent electrocyclic process is the Nazarov cyclization. mdpi.comresearchgate.net This reaction involves the 4π-electron conrotatory cyclization of a divinyl ketone or its equivalent, promoted by a Lewis acid or Brønsted acid, to yield a cyclopentenone derivative. mdpi.comutexas.edu

The mechanism for an allenyl vinyl ketone, an analog of this compound, begins with the activation of the ketone by an acid catalyst. This is followed by a 4π-electrocyclization to form a cyclic oxyallyl cation intermediate. researchgate.netresearchgate.net The stereochemical outcome of the reaction is governed by the principle of orbital symmetry, specifically the symmetry of the highest occupied molecular orbital (HOMO) of the π-system, which dictates a conrotatory closure for a thermal 4π system. uniurb.itlibretexts.org

Research on allenyl vinyl ketones has shown that the reaction is torquoselective, meaning there is a preferential direction of rotation for the substituents on the allene moiety during cyclization. acs.org Computational studies suggest that this selectivity is influenced by steric interactions and the degree of deformation in the allene structure. acs.org The stability and subsequent reaction pathways of the oxyallyl cation intermediate are crucial in determining the final product distribution. researchgate.net

A study on the Lewis acid-mediated cyclization of allenyl aryl ketones highlighted that the choice of acid is critical. While BF₃·Et₂O often led to substrate decomposition, In(OTf)₃ provided higher yields of the cyclized product, particularly for substrates with electron-donating groups. researchgate.net This underscores the delicate balance between reactivity and stability in these electrocyclizations.

Formation of Polycyclic and Heterocyclic Systems

The reactive intermediates generated from the cyclization of this compound and its analogs can be trapped intramolecularly or intermolecularly to construct complex polycyclic and heterocyclic systems. researchgate.netbeilstein-journals.orgacs.org

The oxyallyl cation formed during the Nazarov cyclization of allenyl vinyl ketones is a key intermediate that can undergo cycloaddition reactions. It can be intercepted by dienes in [4+3] and [3+2] cycloaddition reactions, providing a powerful method for synthesizing seven-membered and five-membered rings, respectively, fused to the newly formed cyclopentenone core. researchgate.net The relative outcome of these competing cycloaddition pathways often depends on the substitution pattern of the diene, which can influence the reaction through steric hindrance. researchgate.netresearchgate.net

Transition metal-catalyzed cascade reactions provide another major route to polycyclic and heterocyclic structures.

Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective in activating allenes for cyclization. acs.orgunc.edu They function as soft, carbophilic Lewis acids. acs.orgunc.edu For example, gold-catalyzed cyclization of indole-tethered allenols leads to the efficient synthesis of carbazole (B46965) derivatives. acs.orgcsic.es Similarly, 4-allenyl-2-azetidinones can be cyclized using AuCl₃ to form bicyclic β-lactam systems. beilstein-journals.org The mechanism often involves coordination of the gold catalyst to the allene, followed by an intramolecular nucleophilic attack to form the cyclic product. beilstein-journals.orgcsic.es

Rhodium Catalysis: Rhodium complexes catalyze a variety of transformations leading to polycyclic systems. For instance, rhodium(II)-catalyzed intramolecular tandem cyclizations of dienones tethered to a triazole unit can produce strained cyclopropa[cd]indole derivatives. researchgate.net Another powerful method is the rhodium-catalyzed [(3+2)+1] carbocyclization of alkynylidenecyclopropanes with carbon monoxide, which constructs polysubstituted bicyclohexa-2,5-dienones. rsc.org

Copper Catalysis: Homogeneous copper catalysts can be used in hetero-Diels-Alder reactions of allenynes with diazenes to produce a diverse array of polycyclic N-heterocycles. nih.gov The reaction outcome can be controlled by temperature to selectively form different ring systems, such as tetracyclic pyrrolidines or pentacyclic triazepanes. nih.gov

These cascade reactions, where multiple bonds are formed in a single operation, are highly atom-economical and offer efficient pathways to complex molecules from relatively simple precursors like nonadienone analogs. unc.edugoogle.com

Catalytic Systems in Nonadienone Transformations

The transformation of this compound and its analogs is heavily reliant on the use of catalytic systems to control reactivity and selectivity. A range of catalysts, from simple acids to complex transition metal systems, have been employed.

Lewis and Brønsted Acids: These are the classic promoters for the Nazarov cyclization. mdpi.com Strong Lewis acids like BF₃·Et₂O, AlCl₃, and In(OTf)₃ are commonly used to activate the ketone and initiate the electrocyclization. researchgate.netresearchgate.net Chiral Brønsted acids have been used in combination with Lewis acids to achieve highly enantioselective silicon-directed Nazarov reactions, producing chiral cyclopentenones that are otherwise difficult to synthesize. dicp.ac.cn

Transition Metal Catalysts:

Rhodium Catalysts: Rhodium complexes are versatile catalysts for various transformations. Wilkinson's catalyst, RhCl(PPh₃)₃, is effective in the linear codimerization of ketenes with alkynes to produce dienones. nih.govnih.gov Cationic rhodium(III) complexes, such as Ind*Rh(MeCN)₃₂, have been shown to catalyze the three-component internal amino oxygenation of 1,3-dienes with high diastereoselectivity. nih.gov Rhodium(II) acetate (B1210297) is a key catalyst for generating rhodium carbenoids from diazo compounds, which can then undergo intramolecular cyclizations to form complex polycyclic ketones. mdpi.com

| Catalyst System | Reaction Type | Substrates | Product | Ref |

| RhCl(PPh₃)₃ | Linear Codimerization | Alkyl phenyl ketenes + Internal alkynes | Dienones | nih.govnih.gov |

| Ind*Rh(MeCN)₃₂ | Amino Oxygenation | 1,3-Dienes + Dioxazolone + Carboxylic Acid | β-Amino Alcohols | nih.gov |

| Rh₂(OAc)₄ | Tandem Cyclization | Diazo alkynyl ketones | Fused cyclopentenones | mdpi.com |

| [RhCl(CO)₂]₂ | Pauson-Khand type | 1,6-Enynes + CO | Bicyclic cyclopentenones | researchgate.net |

Gold Catalysts: Gold(I) and gold(III) complexes have emerged as powerful catalysts for activating the π-systems of allenes and alkynes. acs.org Their high carbophilicity allows for reactions to proceed under mild conditions with high functional group tolerance. unc.edu Catalytic systems like AuCl, AuCl₃, or Ph₃PAuCl/AgSbF₆ are frequently used for various cycloisomerization and heterocyclization reactions of allenyl ketones, allenols, and other derivatives to form furans, carbazoles, and other complex heterocycles. beilstein-journals.orgcsic.esmdpi.com

| Catalyst System | Reaction Type | Substrates | Product | Ref |

| AuCl₃ | Cycloisomerization | 4-Allenyl-2-azetidinones | Bicyclic β-lactams | beilstein-journals.org |

| AuCl₃ | Cyclization | Indole-tethered allenols | Carbazole derivatives | csic.es |

| Ph₃PAuCl / AgOTf | Cyclization | Allenoates | Gold(I)-butenolides | mdpi.com |

Other Metals: Cobalt catalysts have been developed for formal [4+2] cycloadditions of 1,3-dienes with alkyl propiolates to yield 1,4-cyclohexadiene (B1204751) carboxylates. mdpi.com Low-valent cobalt catalysts can also promote (3+2+2) cycloadditions between alkylidenecyclopropanes, alkynes, and alkenes to form cis-fused 5,7,5-polycyclic systems. acs.org

The choice of catalyst and ligands is crucial for directing the reaction towards a specific outcome, often enabling chemo-, regio-, and stereoselectivity that would be unattainable through purely thermal reactions. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Nonadienones

High-Resolution Mass Spectrometry (HRMS) in Complex Mixture Analysis

High-resolution mass spectrometry is indispensable for the detailed analysis of complex mixtures containing various volatile and semi-volatile organic compounds. It offers the capability to distinguish between compounds with very similar masses, providing a higher degree of confidence in identification.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) represents a powerful tool for the analysis of intricate samples, such as those containing 3,4-nonadien-2-one. This technique significantly enhances peak capacity and chromatographic resolution compared to conventional one-dimensional GC. gcms.czplos.org In a GC×GC system, analytes are subjected to two distinct separation processes in serially connected columns with different stationary phases. plos.orgncsu.edu

For a compound like this compound, which may be present alongside numerous other ketones, aldehydes, alcohols, and hydrocarbons, this enhanced separation is critical. plos.orgresearchgate.net The first dimension typically separates compounds by boiling point, while the second dimension provides separation based on polarity. This orthogonal separation spreads co-eluting peaks from the first column across the second-dimension column, resolving complex overlaps. ncsu.edu

The coupling to a TOFMS detector is advantageous due to its rapid data acquisition rates (up to 500 spectra per second), which are necessary to adequately sample the very narrow peaks (often <100 ms) generated by the second-dimension column. gcms.cz Furthermore, TOFMS provides full-range, non-skewed mass spectral information, which aids in the confident identification of analytes and allows for deconvolution of any remaining overlapping signals. plos.orgnih.gov This combination is highly effective for both targeted and untargeted analysis of volatile profiles in various matrices. gcms.cz

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for the extraction of volatile and semi-volatile compounds like this compound from a sample matrix. nih.govuc.edu The method involves exposing a coated fiber to the headspace above a solid or liquid sample contained in a sealed vial. mdpi.com Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. nih.gov

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. nih.govmdpi.com For ketones and other volatile organic compounds (VOCs), fibers such as those coated with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are often effective. nih.gov The fiber is then thermally desorbed in the injector port of a gas chromatograph for analysis. uc.edu

HS-SPME coupled with GC-MS or GC×GC-TOFMS is a widely used method for characterizing the volatile profiles of diverse materials, including food products and biological samples. nih.govnih.gov This technique is valued for its speed, sensitivity, and minimal sample handling, making it suitable for both qualitative and quantitative analysis of specific target compounds within a complex volatile background. uc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule like this compound can be established.

In the ¹H NMR spectrum of this compound, the chemical shift of each proton is influenced by its electronic environment. Protons adjacent to electron-withdrawing groups, such as the carbonyl group, are deshielded and appear at a lower field (higher ppm value). chemistrysteps.com The structure of this compound features several distinct proton environments, leading to a predictable pattern of signals.

The methyl protons (H-1) adjacent to the carbonyl group would be expected to produce a singlet in the α-keto region. Protons on the allenic carbons (H-3 and H-5) would have characteristic chemical shifts, and the protons along the n-butyl chain (H-6, H-7, H-8, H-9) would show signals further upfield, with splitting patterns determined by their neighboring protons. usp.brlibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1 | -CH₃ | 2.0–2.4 | Singlet |

| 3 | =CH- | 5.0–5.5 | Multiplet |

| 5 | =CH- | 5.0–5.5 | Multiplet |

| 6 | -CH₂- | 1.8–2.2 | Multiplet |

| 7 | -CH₂- | 1.2–1.6 | Multiplet |

| 8 | -CH₂- | 1.2–1.6 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for functional groups. chemistrysteps.comlibretexts.orgcompoundchem.com Actual values may vary depending on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom of the carbonyl group in a ketone is highly deshielded and typically appears far downfield. chemistrysteps.com The central carbon of the allene (B1206475) group (C-4) is also characteristically deshielded, while the terminal allenic carbons (C-3 and C-5) resonate in the alkene region. libretexts.org Carbons of the alkyl chain appear in the upfield region of the spectrum. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | -CH₃ | 20–30 |

| 2 | C=O | 205–220 |

| 3 | =CH- | 85–95 |

| 4 | =C= | 200–210 |

| 5 | =CH- | 85–95 |

| 6 | -CH₂- | 25–40 |

| 7 | -CH₂- | 20–35 |

| 8 | -CH₂- | 20–30 |

Note: Predicted values are based on typical chemical shift ranges. libretexts.orgyoutube.comwisc.edu The unique electronic nature of the allene places the C-4 signal in a region that can overlap with carbonyls.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the most prominent feature in its IR spectrum would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. academyart.edu In aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.com Conjugation with a double bond, as in an α,β-unsaturated ketone, shifts this band to a lower wavenumber (1685-1666 cm⁻¹). orgchemboulder.com The cumulative double bonds of the allene group give rise to a characteristic absorption, which is often observed in the 1900-2000 cm⁻¹ region. Additionally, C-H stretching and bending vibrations from the alkyl portions of the molecule would be visible. academyart.edulibretexts.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850–3000 | Medium-Strong |

| C=C=C (Allene) | Asymmetric Stretch | 1900–2000 | Medium-Weak |

| C=O (Ketone) | Stretch | 1700–1725 | Strong |

Note: These are typical frequency ranges for the specified functional groups. academyart.eduopenstax.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, an α,β-unsaturated ketone with conjugated double bonds, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its key structural features.

The most prominent absorption band in the spectrum of a dienone is the carbonyl (C=O) stretch. For conjugated ketones, this band typically appears at a lower wavenumber (frequency) compared to saturated ketones (which absorb around 1715 cm⁻¹) due to the delocalization of π-electrons through the conjugated system, which weakens the C=O double bond. This effect is well-documented for conjugated dienones acs.org. The position of the carbonyl band can also be influenced by the conformation of the enone system (s-cis or s-trans) acs.org.

Another key feature is the absorption due to the carbon-carbon double bond (C=C) stretching vibrations of the diene system. These typically appear in the region of 1600-1650 cm⁻¹ youtube.com. The presence of conjugation can lead to multiple, sometimes broad, bands in this region acs.org. Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the double bonds are expected just above 3000 cm⁻¹, while C-H stretches for the sp³-hybridized carbons of the alkyl groups will appear just below 3000 cm⁻¹ utdallas.edu.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| C=O Stretch | Conjugated Ketone | 1650-1690 | Strong, sharp |

| C=C Stretch | Conjugated Diene | 1600-1650 | Medium to strong, can be multiple bands |

| C-H Stretch | Alkene (=C-H) | 3010-3100 | Medium |

| C-H Stretch | Alkane (-C-H) | 2850-2960 | Medium to strong |

Advanced Gas Chromatography (GC) for Purity and Isomer Separation

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. For a compound like this compound, GC is essential for assessing its purity and for separating its various potential isomers. Isomers, which have the same molecular formula but different structural arrangements, often exhibit very similar physicochemical properties, making their separation a significant analytical challenge unifg.it.

The isomers of this compound can include positional isomers (differing in the location of the double bonds) and geometric isomers (cis/trans or E/Z configurations at the double bonds). The separation of these isomers by GC relies on subtle differences in their volatility and their interactions with the stationary phase of the GC column.

The choice of the GC column is critical. Nonpolar stationary phases separate compounds primarily based on their boiling points. However, for isomers with very similar boiling points, more selective stationary phases are required vurup.sk. Polar stationary phases, such as those containing polyethylene glycol (e.g., Carbowax) or cyanopropyl groups, can provide enhanced separation of isomers by exploiting differences in dipole-dipole interactions vurup.sk. For conjugated dienes, it has been observed that on polar capillary columns, (E)-isomers may elute slightly faster than their corresponding (Z)-isomers, although the separation can be minimal researchgate.net. The use of specialized stationary phases, such as those based on liquid crystals, has also been explored for the unique selectivity they offer towards rigid solute isomers researchgate.net.

Retention Indices in GC Analysis

To overcome the issue of retention times varying between different GC systems and analytical conditions, the Kovats Retention Index (or simply retention index) is used to convert retention times into system-independent constants wikipedia.org. This allows for better comparison of data generated in different laboratories. The retention index relates the retention time of the analyte to the retention times of n-alkanes, which are used as standards lotusinstruments.com.

For temperature-programmed GC, which is the common method for analyzing a wide range of compounds, the retention index (I) is calculated using the following formula:

I = 100n + 100 [ (t_R(x) - t_R(n)) / (t_R(N) - t_R(n)) ]

Where:

t_R(x) is the retention time of the analyte (this compound).

t_R(n) is the retention time of the n-alkane eluting just before the analyte.

t_R(N) is the retention time of the n-alkane eluting just after the analyte.

n is the carbon number of the n-alkane eluting before the analyte.

Table 2: Variables in the Kovats Retention Index Formula

| Variable | Description |

|---|---|

| I | Kovats Retention Index (dimensionless) |

| t_R(x) | Retention time of the analyte |

| t_R(n) | Retention time of the preceding n-alkane |

| t_R(N) | Retention time of the succeeding n-alkane |

While extensive databases of Kovats indices exist, a specific, experimentally determined value for this compound was not found in the reviewed literature. The retention index of a ketone is influenced by factors such as its molecular surface area and polarity (dipole moment) researchgate.net. The polarity of the stationary phase has a significant effect; on polar columns, the retention of polar solutes like ketones is greater compared to non-polar solutes such as n-alkanes researchgate.net. Therefore, the retention index for this compound would be expected to differ significantly when measured on polar versus nonpolar GC columns.

Computational Chemistry and Theoretical Modeling of Nonadienone Systems

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like 3,4-nonadien-2-one. These methods provide detailed insights into electron distribution, molecular orbital energies, and the relative stabilities of different conformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules the size of nonadienones. researchgate.netresearchgate.net DFT calculations are widely used to optimize molecular geometries, determine vibrational frequencies, and calculate electronic properties that govern reactivity.

For an allenic ketone like this compound, DFT can elucidate the electron density distribution across the conjugated system, highlighting the electrophilic and nucleophilic sites. The calculated properties are crucial for predicting how the molecule will interact with other reagents. DFT methods have proven effective in studying various reactions involving ketones and allenes, such as cycloadditions and nucleophilic additions. nih.govnih.govnih.gov For instance, DFT calculations are used to model the keto-enol tautomerism, determining the relative stability of the tautomers in different environments. orientjchem.org

Table 1: Representative DFT-Calculated Properties for a Model Allenic Ketone System

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.8 D | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: These values are illustrative for a model allenic ketone and calculated at a common level of theory (e.g., B3LYP/6-31G(d)). Actual values for this compound would require specific calculation.

For situations requiring higher accuracy, particularly for calculating reaction barriers and weak intermolecular interactions, high-level ab initio methods are employed. wikipedia.orgiitg.ac.in Coupled-cluster theory with single, double, and perturbative triple excitations, known as CCSD(T), is often referred to as the "gold standard" in quantum chemistry for its ability to provide highly accurate energies for small to medium-sized molecules. nih.gov

While computationally expensive, CCSD(T) calculations can be used to refine the energies obtained from less costly methods like DFT. This is particularly important when studying reaction mechanisms where small energy differences determine the major reaction pathway. In the study of polyunsaturated systems like enyne-allenes, single-point CCSD(T) calculations on geometries optimized with DFT have been shown to yield reliable results for reaction energetics. nih.gov

Mechanistic Elucidation of Reaction Pathways

Theoretical modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states that are often difficult to detect experimentally.

Transition State Theory is a fundamental concept used to understand and predict the rates of chemical reactions. Computational chemistry allows for the precise location of transition state structures on the potential energy surface. The energy difference between the reactants and the transition state, known as the activation energy, is the primary determinant of the reaction rate. acs.org

For reactions involving allenes, such as cycloadditions or rearrangements, DFT calculations are routinely used to locate the relevant transition states. nih.govacs.org Studies on enyne-allene cyclizations, for example, have used DFT to identify highly asynchronous transition structures, providing insight into whether a reaction proceeds through a concerted or stepwise mechanism. acs.orgresearchgate.net The calculated free energies of activation can then be used within the framework of Transition State Theory to estimate reaction rate constants. acs.org

Table 2: Illustrative Activation Energies for Concerted vs. Stepwise Pathways in an Allene (B1206475) Cycloaddition

| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Mechanistic Implication |

|---|---|---|---|

| Concerted [4+2] Cycloaddition | TS_concerted | 25.8 | A single transition state leading directly to the product. |

| Stepwise, Step 1 (Diradical formation) | TS_step1 | 28.2 | Higher energy barrier suggests this pathway is less favorable. |

| Stepwise, Step 2 (Ring closure) | TS_step2 | 5.1 | A small barrier for the collapse of the intermediate to product. |

Note: Data is hypothetical and representative of computational studies on allene cycloadditions. acs.orgnih.gov

Many reactions in organic chemistry proceed through highly reactive intermediates such as carbocations, carbanions, radicals, and carbenes. allen.in Carbenoids, which are metal-associated carbene-like species, are particularly important in cyclopropanation reactions. youtube.com

Computational methods are invaluable for studying the structure and reactivity of these transient species. For instance, in reactions involving aldehydes and ketones, carbenoid intermediates can be generated and their subsequent reactions, such as additions to π-bonds, can be modeled. nih.govresearchgate.net DFT calculations can help to understand the electronic structure of these intermediates and predict their reactivity patterns, including their electrophilic or nucleophilic character. allen.in The mechanism of reactions like the Simmons-Smith cyclopropanation, which involves a zinc carbenoid, can be explored computationally to understand its stereoselectivity.

Prediction of Regio- and Enantioselectivity

A key goal of computational chemistry is to predict the outcome of chemical reactions, including which of several possible isomers will be the major product.

For a molecule like this compound, which has multiple reactive sites, predicting the regioselectivity of a reaction (e.g., where a nucleophile will add) is crucial. DFT-based reactivity descriptors, such as Fukui functions or the analysis of frontier molecular orbitals (HOMO and LUMO), can be used to predict the most reactive sites in a molecule. nih.gov For example, in the 1,4-addition of a nucleophile to an allenic ketone, these models can predict whether the attack will occur at the β- or δ-carbon. acs.orgnih.gov

Furthermore, computational modeling has become an essential tool for understanding and predicting enantioselectivity in asymmetric catalysis. nih.gov For reactions involving chiral catalysts, DFT can be used to model the transition states leading to the different stereoisomeric products. By comparing the energies of these diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. This approach has been successfully applied to a wide range of enantioselective reactions, including the allylation and propargylation of ketones. acs.orgacs.orgnih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

In Silico Assessment of Molecular Interactions

In silico assessment has become an indispensable tool in modern drug discovery and chemical biology. For compounds like this compound, these computational methods allow for a rapid and cost-effective evaluation of their potential biological relevance. Techniques such as molecular docking and predictive modeling for bioactivity are pivotal in this preliminary screening process, helping to identify potential biological targets and forecast the pharmacokinetic and pharmacodynamic profiles of the molecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently employed to understand the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode(s) of the ligand within the active site of the target and to estimate the strength of this interaction, often expressed as a docking score.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology can be applied to this molecule to explore its potential interactions with various biological targets. For instance, based on studies of other α,β-unsaturated ketones, potential targets could include enzymes involved in inflammatory pathways or cell signaling cascades. nih.govresearchgate.net The process would involve obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB), and then using specialized software to fit the 3D structure of this compound into the binding site of the protein.

The docking simulations would yield information on the binding energy, which indicates the affinity of the compound for the target, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. A lower binding energy generally suggests a more stable complex. hu.edu.jo

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Biological Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.2 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -6.8 | Tyr59, Tyr119, Gln61 |

| Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -8.1 | Lys54, Met108, Asp111 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found in the surveyed literature. The selected targets are based on the known activities of structurally related compounds.

Predictive modeling encompasses a range of computational methods designed to forecast the biological activity and pharmacokinetic properties of a chemical compound based on its structure. These tools are invaluable in the early stages of research for prioritizing compounds for further experimental testing.

PASS (Prediction of Activity Spectra for Substances) Prediction

PASS is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a training set of known biologically active substances. For this compound, a PASS prediction would generate a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). This can provide initial clues about the potential therapeutic applications of the compound. For example, a PASS prediction might suggest activities such as anti-inflammatory, antifungal, or enzyme inhibitory effects, which are common for α,β-unsaturated ketones. tandfonline.com

Table 2: Representative PASS Prediction for this compound

| Predicted Biological Activity | Pa (Probability of Activity) | Pi (Probability of Inactivity) |

| Anti-inflammatory | 0.654 | 0.021 |

| Antifungal | 0.589 | 0.045 |

| Kinase Inhibitor | 0.521 | 0.087 |

| Cytochrome P450 Inhibitor | 0.498 | 0.112 |

Note: This data is representative and intended to illustrate the output of a PASS prediction. Actual predictions would require specialized software and are not available in the public domain for this specific compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Analysis

ADMET analysis involves the computational prediction of a compound's pharmacokinetic properties. These predictions are crucial for assessing the "drug-likeness" of a molecule and identifying potential liabilities early in the research process. bitesizebio.com Various software and web-based tools are available to perform ADMET predictions.

For this compound, an ADMET analysis would provide insights into its likely behavior in a biological system. Key parameters that would be evaluated include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 enzymes.

Excretion: Prediction of the likely route and rate of elimination from the body.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity.

Table 3: Exemplary ADMET Profile for this compound

| ADMET Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability (logPapp) | > 0.9 |

| Distribution | |

| Plasma Protein Binding | Moderate |

| Blood-Brain Barrier (BBB) Penetration | Yes |

| Metabolism | |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |

| Toxicity | |

| AMES Toxicity | Non-mutagenic |

| Hepatotoxicity | Low risk |

Note: The ADMET parameters and their predicted values in this table are illustrative and based on general characteristics of small, moderately lipophilic ketones. Specific predictions for this compound would require dedicated computational analysis.

Academic Research Applications and Biological Context of Nonadienones

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

Unsaturated ketones are fundamental building blocks in organic chemistry, valued for their reactivity and ability to form complex molecular architectures. 3,4-Nonadien-2-one, as an allenic ketone, is a reactive intermediate that can be transformed into more stable, conjugated systems, which are highly useful in further synthetic applications.

Terpenoids are a large class of natural products built from five-carbon isoprene (B109036) units. While this compound is a nine-carbon molecule and not a direct precursor in the canonical biosynthetic pathways of terpenoids, its structural motifs are relevant to natural product synthesis. The synthesis of complex molecules often requires versatile starting materials that can be elaborated into desired structures. Allenic ketones like this compound can undergo various transformations to create carbon skeletons found in some natural products, although its specific application as a direct precursor in the synthesis of terpenoids is not extensively documented in current literature.

The utility of this compound in synthesis is demonstrated by its function as a precursor to other valuable organic molecules. Research has shown that it can serve as a key intermediate in isomerization reactions. For instance, under the catalysis of certain iridium complexes, this compound isomerizes to form (3E,5E)-nona-3,5-dien-2-one acs.orgresearchgate.net. This transformation is significant because it converts a less stable allenic system into a more stable conjugated diene system. Conjugated dienones are highly versatile building blocks in organic synthesis, participating in critical carbon-carbon bond-forming reactions such as the Diels-Alder reaction and Michael additions, which are foundational for constructing diverse and complex organic frameworks.

| Reactant | Catalyst System | Product | Significance |

| This compound | IrH5[(Me2CH)3P]2 | (3E,5E)-nona-3,5-dien-2-one | Transformation of an allenone into a stable, conjugated dienone, a versatile synthetic building block acs.orgresearchgate.net. |

| 4-Nonyn-2-one | IrH5[(Me2CH)3P]2 | (3E,5E)-nona-3,5-dien-2-one | Demonstrates that the allenone is a likely intermediate in the isomerization of alkynes to dienes acs.orgresearchgate.net. |

Analytical Chemistry Standards and Reference Materials

In analytical chemistry, standards and reference materials are crucial for the accurate identification and quantification of chemical substances in various samples. These standards are used to calibrate instruments and validate analytical methods.

Pure chemical compounds serve as essential reference standards for qualitative and quantitative analysis in techniques like gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). A purified sample of this compound could theoretically be used as a standard to develop and validate analytical methods for identifying its presence in complex mixtures, such as environmental samples or food products. By injecting a known amount of the standard, analysts can determine its retention time and mass spectral fragmentation pattern, allowing for its unambiguous identification and quantification in unknown samples. However, its widespread use as a common calibration standard is not documented in the available literature.

Chemo-sensory Properties and Flavor Science Research

The study of volatile organic compounds (VOCs) is central to flavor science, as these molecules are responsible for the characteristic aromas of foods and other biological materials. Nonadienones and their related aldehyde isomers are known to be potent aroma compounds.

While the volatile profiles of cucumber, black tea, and cigar tobacco are rich and complex, the specific presence of this compound is not identified in the available research. However, these studies do highlight the critical role of its isomers, particularly C9 aldehydes and ketones, in defining the characteristic aroma of cucumber.

Compounds such as (E,Z)-2,6-nonadienal, often referred to as "cucumber aldehyde," and (E)-2-nonenal are considered key aroma-impact compounds in fresh cucumbers. These molecules are responsible for the fresh, green, and cucumber-like notes. Although they are structurally related to this compound, their distinct double bond positions and functional groups result in different sensory properties. The study of these related compounds underscores the importance of the nine-carbon backbone in generating the aromas associated with these biological systems, even if this compound itself is not a direct contributor.

Key C9 Volatile Compounds Identified in Cucumber Aroma

| Compound Name | Chemical Class | Associated Aroma Description |

|---|---|---|

| (E,Z)-2,6-Nonadienal | Aldehyde | Cucumber-like, green, fresh |

| (E)-2-Nonenal | Aldehyde | Fatty, green, tallowy |

| Nonanal | Aldehyde | Flower-like, orange-like |

Olfactory Characterization in Natural Products Chemistry

The olfactory profile of this compound is not extensively documented in scientific literature. However, the odor characteristics of unsaturated ketones, a class to which this compound belongs, have been described in various contexts, particularly in food science. Generally, unsaturated ketones are known to contribute to the complex aroma profiles of cooked meats and other food products. nih.govlodz.pl These compounds are often associated with fatty, green, and sometimes fruity or floral notes. lodz.pl

Table 1: General Olfactory Descriptors for Unsaturated Ketones

| Olfactory Descriptor | Associated Food/Natural Source Context |

|---|---|

| Fatty, Waxy | Cooked Meats, Dairy Products |

| Green, Grassy | Fruits, Vegetables |

| Fruity, Floral | Fruits, Perfumery |

| Nutty, Roasted | Cooked Foods |

Note: This table is illustrative of the general class of unsaturated ketones and is not based on direct sensory data for this compound.

Bioactivity Investigations in Model Systems

Currently, there is a significant lack of published in vitro studies specifically investigating the antioxidant potential of this compound. While the antioxidant capacity of various natural product extracts and individual compounds is a broad area of research, specific data for this allenic ketone is not available in the reviewed scientific literature. General methodologies for assessing antioxidant potential in vitro include assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. These methods are widely used to evaluate the ability of compounds to scavenge free radicals or reduce oxidized species. However, without specific studies on this compound, its capacity as an antioxidant remains undetermined.

Similar to its antioxidant potential, the in vitro anti-inflammatory effects of this compound have not been specifically reported in the available scientific literature. Research into the anti-inflammatory properties of natural compounds often involves cell-based assays that measure the inhibition of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs) in response to an inflammatory stimulus. While many classes of natural products are investigated for such activities, there are no specific reports detailing the effects of this compound in these or other in vitro models of inflammation. Therefore, the anti-inflammatory potential of this specific compound is currently unknown.

The natural occurrence of this compound is not well-documented. While various ketones are known to be volatile components of essential oils and contribute to the aroma of cooked foods, the presence of this specific allenic ketone is not commonly reported in GC-MS analyses of these sources. nih.govresearchgate.netchromatographyonline.com Unsaturated ketones, in general, can be formed through lipid oxidation during the cooking of meat. redalyc.orgscielo.br

The biosynthetic pathways leading to the formation of this compound in natural systems have not been elucidated. In plants and fungi, the biosynthesis of ketones can occur through various metabolic routes, including the polyketide pathway and pathways originating from amino acids or fatty acids. mdpi.com However, specific enzymes and precursor molecules involved in the potential biosynthesis of this compound have not been identified. The lack of information on its natural sources makes the study of its biosynthesis challenging.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nitric oxide |

| Prostaglandins |

| Tumor necrosis factor-alpha |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3,4-Nonadien-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The primary synthesis routes include Claisen-Schmidt condensation of ketones with aldehydes or oxidation of allylic alcohols. Yield optimization requires precise control of catalysts (e.g., acidic or basic conditions), temperature (80–120°C), and solvent polarity. For example, using anhydrous acetone as a solvent with BF₃·Et₂O catalysis achieves ~65% yield, while aqueous conditions reduce yields due to hydrolysis . Purity is assessed via GC-MS or HPLC, with solvent selection critical to minimizing byproducts like aldol adducts.

Q. How is this compound characterized spectroscopically, and what are the key spectral markers?

- Methodological Answer : IR spectroscopy identifies the α,β-unsaturated ketone moiety (C=O stretch at ~1680 cm⁻¹; conjugated C=C at ~1600 cm⁻¹). ¹H NMR shows vinyl protons as doublets (δ 5.8–6.2 ppm, J = 10–12 Hz) and a downfield carbonyl-proximal methyl group (δ 2.1–2.3 ppm). ¹³C NMR confirms the ketone (δ 205–210 ppm) and diene system (δ 120–130 ppm). Mass spectrometry (EI) typically displays a molecular ion at m/z 138 and fragmentation patterns consistent with α-cleavage .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks). HPLC analysis reveals ~15% degradation under oxidative conditions (peroxide formation), while photolytic stress (UV light, 254 nm) causes cis-trans isomerization. Anhydrous, argon-purged storage at –20°C minimizes decomposition (<5% over 6 months). Degradation products are identified via LC-MS/MS and compared against synthetic standards .

Advanced Research Questions

Q. How do solvent polarity and steric effects influence the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential endo transition states in nonpolar solvents (ΔG‡ = 28 kcal/mol in toluene vs. 32 kcal/mol in DMSO). Experimental validation uses substituted dienophiles (e.g., maleic anhydride vs. nitroethylene) and kinetic monitoring via in situ FTIR. Steric maps from X-ray crystallography of adducts correlate with computational data, showing >90% endo selectivity in nonpolar media .

Q. What mechanisms underlie conflicting reports on this compound’s biological activity in microbial inhibition assays?

- Methodological Answer : Discrepancies arise from assay conditions. For example, MIC values against E. coli range from 50 µg/mL (pH 7.4, aerobic) to >200 µg/mL (pH 5.5, anaerobic). Redox-sensitive reporters (e.g., resazurin) confirm ROS generation as a primary mechanism, but activity diminishes in catalase-rich media. Meta-analysis of 12 studies shows strain-specific efflux pump expression accounts for 40% of variability .

Q. How can computational models reconcile discrepancies between predicted and experimental vibrational spectra of this compound?

- Methodological Answer : Anharmonic corrections (VPT2 method) and solvent continuum models (SMD) improve DFT-predicted IR frequencies. For instance, the C=O stretch error reduces from 30 cm⁻¹ (harmonic) to <5 cm⁻¹ after anharmonicity adjustments. Raman spectroscopy under polarized light further resolves crystal orientation effects, aligning experimental peaks (1620 cm⁻¹) with computed values .

Q. What strategies validate the enantiomeric purity of this compound derivatives synthesized via asymmetric catalysis?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/IPA 95:5) separates enantiomers with baseline resolution (Rs >1.5). Mosher ester analysis confirms absolute configuration: δH differences (>0.1 ppm) in (R)- vs. (S)-MTPA esters correlate with computed NMR shifts (GIAO method). Circular dichroism (CD) spectra are compared to TD-DFT simulations to detect <2% enantiomeric excess .

Key Considerations for Researchers

- Contradiction Management : Address conflicting data by cross-validating methods (e.g., XRD for crystallinity vs. DSC for thermal behavior) .

- Ethical Replication : Share raw spectral datasets and synthetic protocols to enhance reproducibility .

- Novelty : Focus on understudied areas like photodynamic applications or enantioselective toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.